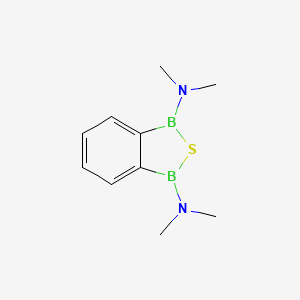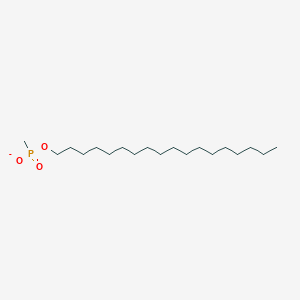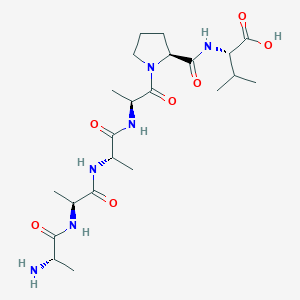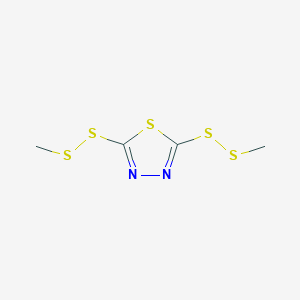![molecular formula C19H16O3 B15161113 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- CAS No. 833485-03-3](/img/structure/B15161113.png)
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- typically involves the reaction of 2-methyl-1-naphthol with a benzoic acid derivative under specific conditions. One common method is the esterification reaction, where 2-methyl-1-naphthol is reacted with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a similar aromatic structure but different functional groups.
4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group attached to the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is unique due to the presence of both a benzoic acid moiety and a naphthalene derivative in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
833485-03-3 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-13-6-9-15-4-2-3-5-17(15)18(13)22-12-14-7-10-16(11-8-14)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
CDMRWJDPUZNSQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)







![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
